[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
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Overview
Description
“[1-(3-Phenoxypropyl)-1-azoniabicyclo[222]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide” is a complex organic compound that features a bicyclic structure with a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide” typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the quaternary ammonium group: This step often involves the alkylation of a tertiary amine.
Attachment of the phenoxypropyl group: This can be done through nucleophilic substitution reactions.
Formation of the dithiophen-2-ylacetate group: This involves the esterification of a thiophenol derivative with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl group or the dithiophen-2-ylacetate moiety.
Reduction: Reduction reactions could target the quaternary ammonium group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted analogs, and various by-products.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic synthesis.
Materials Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.
Biochemistry: Use as a probe or tool in biochemical assays and studies.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.
Diagnostics: Potential use in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Use as an intermediate or additive in the production of other chemicals.
Environmental Applications:
Mechanism of Action
The mechanism of action of “[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] acetate;bromide
- [1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxyacetate;bromide
- [1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2,2-dithiophen-2-ylacetate;bromide
Uniqueness
The uniqueness of “[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,22-9-4-17-32-22)23-10-5-18-33-23)31-24-19-20-11-14-27(24,15-12-20)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,24,29H,6,11-16,19H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHZOQIAYNXYFH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1CC2OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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